5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole is a heterocyclic compound that features a naphthoxazole core structure
Preparation Methods
The synthesis of 5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-phenylpyrimidine with naphthol derivatives, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the oxazole ring.
Chemical Reactions Analysis
5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and pyrimidine rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Medicinal Chemistry: Due to its heterocyclic structure, it is being explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is also being investigated for its potential as a fluorescent probe in biological imaging due to its ability to emit light upon excitation.
Mechanism of Action
The mechanism by which 5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and phenyl groups. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other naphthoxazole derivatives and heterocyclic compounds with nitro groups. Compared to these compounds, 5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole is unique due to its specific substitution pattern and the presence of both a nitro group and a phenylpyrimidine moiety. This combination of features contributes to its distinct chemical and biological properties.
Properties
CAS No. |
111980-74-6 |
---|---|
Molecular Formula |
C21H12N4O3 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
5-nitro-2-(2-phenylpyrimidin-5-yl)benzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C21H12N4O3/c26-25(27)17-10-18-19(16-9-5-4-8-15(16)17)24-21(28-18)14-11-22-20(23-12-14)13-6-2-1-3-7-13/h1-12H |
InChI Key |
GUEJQSBWBYCRBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C3=NC4=C(O3)C=C(C5=CC=CC=C54)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.